2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one
Overview
Description
“2-Chloropyridin-4-yl” and “2-Chloropyrimidin-4-yl” are types of organoheterocyclic compounds . They are used in the synthesis of various chemical compounds .
Synthesis Analysis
One method of synthesis involves the use of nicotinic and isocinchomeronic acids, 2-chloro-5-methylpyridine, (6-chloropyridin-3-yl)methanol, 5-methylpyridin-2-ol, 2-amino-5-methylpyridine, and other compounds .
Molecular Structure Analysis
The molecular formula for “2-Chloropyridin-4-yl” is C6H6ClNO . For “2-Chloropyrimidin-4-yl”, the molecular formula is C5H5ClN2O .
Physical and Chemical Properties Analysis
“2-Chloropyridin-4-yl” appears off-white to pale yellow in color and is solid in form . The storage temperature for “2-Chloropyrimidin-4-yl” compounds is between 2-8°C in an inert atmosphere .
Scientific Research Applications
Synthesis and Chemical Structure
2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one is involved in various synthetic processes yielding compounds with potential biological activities. Zhu and Shi (2011) reported the synthesis of pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones, indicating moderate insecticidal and fungicidal activities for some compounds (Zhu & Shi, 2011). Additionally, a theoretical study by Jin-guang (2010) on the properties of a related compound, 4-(2-chlorophenyl)-6-methyl-5-ethoxycaronyl-3,4-dihydropyrimidin-2-one, provided insights into its structure, charge distribution, and potential biological activities (Jin-guang, 2010).
Vibrational and Spectral Studies
The vibrational spectra and structural analysis of similar compounds have been investigated. Song et al. (2008) used FT-IR and FT-Raman spectroscopy to study 1-[6-(4-chlorophenyl)-1-[(6-chloropyridin-3-yl)methyl]-2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1,6-dihydropyrimidin-5-yl]ethanone, showing good agreement between observed and simulated spectra (Song et al., 2008).
Biological Activities
Several studies have focused on the biological activities of related compounds. Chen and Shi (2008, 2009) synthesized and evaluated compounds for fungicidal and insecticidal activities, indicating moderate to weak activities in some cases (Chen & Shi, 2008), (Chen & Shi, 2009).
Molecular Docking and Synthesis
Molecular docking studies have been used to predict the interaction of synthesized compounds with proteins. Holam et al. (2022) demonstrated that certain synthesized compounds showed high affinity with the CDK4 protein, indicating potential biological implications (Holam et al., 2022).
Mechanism of Action
Target of Action
The primary target of 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one is LOXL2 (Lysyl Oxidase Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix. It is involved in various biological processes, including tissue development, wound healing, and fibrosis .
Mode of Action
This compound acts as a selective inhibitor of LOXL2 . It binds to the active site of LOXL2, thereby inhibiting its enzymatic activity . This inhibition prevents the crosslinking of collagen and elastin, which can alter the structure and function of the extracellular matrix .
Biochemical Pathways
The inhibition of LOXL2 affects the extracellular matrix remodeling pathway . By preventing the crosslinking of collagen and elastin, the compound can influence the stiffness and elasticity of tissues. This can have downstream effects on cell adhesion, migration, and signaling .
Pharmacokinetics
It is known that the compound has ahigh selectivity for LOXL2 over other amine oxidases . This suggests that the compound may have a favorable distribution profile, with a potential for targeted delivery to tissues where LOXL2 is expressed .
Result of Action
The inhibition of LOXL2 by this compound can lead to changes in the extracellular matrix, affecting tissue stiffness and elasticity . This can influence various cellular processes, potentially leading to altered cell behavior and tissue function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of LOXL2 can be upregulated in certain pathological conditions, such as fibrosis and cancer . Therefore, the efficacy of the compound may be enhanced in these conditions due to the increased presence of its target . Furthermore, factors such as pH and the presence of cofactors can influence the activity of LOXL2 and, consequently, the efficacy of its inhibition .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of extracellular matrix components . The interaction between this compound and LOXL2 is characterized by inhibition, which can affect various cellular processes such as cell migration and invasion . Additionally, this compound may interact with other biomolecules, including proteins involved in cell signaling pathways, thereby influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of LOXL2 by this compound can lead to reduced cell proliferation and migration in cancer cells . Furthermore, this compound may affect the expression of genes involved in extracellular matrix remodeling and cellular senescence, thereby impacting overall cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound acts as a selective inhibitor of LOXL2, with an IC50 value of 126 nM . The inhibition of LOXL2 by this compound disrupts the enzyme’s ability to facilitate the cross-linking of extracellular matrix components, leading to altered cellular processes such as migration and invasion . Additionally, this compound may influence other molecular targets, including enzymes and proteins involved in cell signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the inhibition of LOXL2 by this compound can lead to sustained effects on cell proliferation, migration, and gene expression, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit LOXL2 activity and reduce tumor growth in animal models of cancer . At higher doses, this compound may exhibit toxic effects, including adverse impacts on liver and kidney function . These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2D6 . The metabolism of this compound can lead to the formation of active and inactive metabolites, which may influence its overall pharmacological effects and toxicity profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake and efflux, thereby influencing its intracellular concentration and localization . Additionally, binding proteins within the cytoplasm and extracellular matrix can modulate the distribution and accumulation of this compound in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria, thereby influencing its biochemical and cellular effects .
Properties
IUPAC Name |
2-(2-chloropyridin-4-yl)-4-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-6-4-9(15)14-10(13-6)7-2-3-12-8(11)5-7/h2-5H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHMGYNSHSXSJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211184 | |
Record name | 4(3H)-Pyrimidinone, 2-(2-chloro-4-pyridinyl)-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258640-22-0 | |
Record name | 4(3H)-Pyrimidinone, 2-(2-chloro-4-pyridinyl)-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(3H)-Pyrimidinone, 2-(2-chloro-4-pyridinyl)-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.